molecular formula C8H10ClNO2 B1375128 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol CAS No. 1340094-47-4

3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol

Cat. No.: B1375128
CAS No.: 1340094-47-4
M. Wt: 187.62 g/mol
InChI Key: PNNKNHFDJHGEEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is a chemical compound with the CAS Number 1340094-47-4 . Its molecular structure can be represented by the SMILES notation OCCCOc1cccc(n1)Cl , and it is associated with the identifier MFCD18367882 . The compound features a propan-1-ol chain, characterized by a terminal hydroxyl group (-OH) attached to the first carbon, making it a primary alcohol . This chain is linked via an ether bond to a 6-chloropyridin-2-yl group, a common heteroaromatic scaffold in agrochemical and pharmaceutical research . While specific research applications for this exact molecule are not fully detailed in public sources, compounds containing chloropyridine rings and ether linkages are frequently explored in scientific research for their potential biological activities . The "propan-1-ol" moiety is distinct from its isomer "propan-2-ol" (isopropanol), particularly in that it is a primary alcohol, which can influence its chemical reactivity and physical properties . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-chloropyridin-2-yl)oxypropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c9-7-3-1-4-8(10-7)12-6-2-5-11/h1,3-4,11H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNKNHFDJHGEEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol, a pyridine derivative of significant interest in synthetic and medicinal chemistry. This document delves into the compound's core chemical properties, structural features, and plausible synthetic routes, offering valuable insights for its application in research and development.

Introduction and Significance

3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is a chemical entity featuring a 6-chloropyridin-2-yl moiety linked via an ether bond to a propan-1-ol chain.[1] The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] The presence of a chlorine atom on the pyridine ring offers a strategic site for further functionalization, while the primary alcohol group on the propanol chain provides a handle for various chemical transformations, making this compound a versatile building block in the synthesis of more complex molecules.

Chemical Identity and Physicochemical Properties

PropertyValueSource
CAS Number 1340094-47-4[1]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
IUPAC Name 3-[(6-chloropyridin-2-yl)oxy]propan-1-ol[1]
SMILES OCCCOc1cccc(n1)Cl[1]
Purity ≥ 95% (as commercially available)[1]

Structural Analysis and Spectroscopic Characterization

The molecular structure of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is characterized by the presence of a 6-chloropyridin-2-yl group and a propan-1-ol chain connected by an ether linkage.[1] The propan-1-ol moiety contains a primary alcohol, which influences its reactivity and physical properties.[1]

Figure 1: 2D Structure of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol
Predicted Spectroscopic Data

Detailed experimental spectral data is not widely published; however, the expected spectral characteristics can be predicted based on the compound's structure.

3.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the propan-1-ol chain.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
Pyridine-H (aromatic)6.5 - 8.0m
O-CH₂ (ether)4.2 - 4.5t
CH₂ (middle of chain)1.9 - 2.2p
CH₂-OH3.6 - 3.9t
OHVariables (broad)

3.1.2. 13C NMR Spectroscopy

The carbon-13 NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the pyridine ring will resonate in the aromatic region, while the carbons of the propanol chain will appear in the aliphatic region.

Carbon AssignmentPredicted Chemical Shift (ppm)
C (Pyridine, aromatic)110 - 165
O-CH₂ (ether)~65-70
CH₂ (middle of chain)~30-35
CH₂-OH~60-65

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (alcohol)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N, C=C stretch (pyridine)1400 - 1600
C-O stretch (ether)1200 - 1250
C-O stretch (alcohol)1000 - 1050
C-Cl stretch600 - 800

Synthesis and Reactivity

The formation of the ether linkage in 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. Two primary synthetic strategies are the Williamson ether synthesis and the Ullmann condensation.

Plausible Synthetic Workflow: Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and straightforward method for preparing ethers. In this case, it would involve the reaction of 2,6-dichloropyridine with propane-1,3-diol in the presence of a base.

G Reactants 2,6-Dichloropyridine + Propane-1,3-diol Base Base (e.g., NaH) in aprotic solvent (e.g., DMF) Reactants->Base 1. Mix Intermediate Alkoxide Formation (Deprotonation of diol) Base->Intermediate 2. React Reaction Nucleophilic Aromatic Substitution (SNAr) Intermediate->Reaction 3. Add 2,6-dichloropyridine Product 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol Reaction->Product 4. Heat Workup Aqueous Workup & Purification Product->Workup 5. Quench FinalProduct Isolated Product Workup->FinalProduct 6. Isolate

Figure 2: Williamson Ether Synthesis Workflow
Detailed Experimental Protocol (Plausible)

Objective: To synthesize 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol via Williamson ether synthesis.

Materials:

  • 2,6-Dichloropyridine

  • Propane-1,3-diol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add propane-1,3-diol (1.2 equivalents) and anhydrous DMF.

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Nucleophilic Substitution: Add a solution of 2,6-dichloropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol.

Safety and Handling

3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is intended for research use only.[1] As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol is a valuable synthetic intermediate with potential applications in the development of novel chemical entities. Its structure, combining a reactive chloropyridine core with a functionalized propanol side chain, offers multiple avenues for further chemical modification. This guide provides a foundational understanding of its chemical properties, structure, and a plausible synthetic route to facilitate its use in the scientific community.

References

  • Williamson Ether Synthesis. [Link]

  • Ullmann condensation - Wikipedia. [Link]

  • General Information The NMR spectra were recorded on a Bruker DPX Avance 200 spectrometer (200 MHz for 1H and 50 MHz for 13C) - AWS. [Link]

  • Carbon-13 NMR spectrum of propan-1-ol - (1-propanol) - Doc Brown's Chemistry. [Link]

  • infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes. [Link]

Sources

Pharmacophore Architecture & Synthetic Utility of 6-Chloropyridine Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide deconstructs the 6-chloropyridine ether scaffold, a privileged substructure in medicinal chemistry and agrochemical design. Distinguished by its unique combination of electronic deficiency, lipophilic bulk, and conformational flexibility, this moiety serves as a critical bioisostere for phenyl ethers and a versatile linker in fragment-based drug discovery (FBDD). This guide details the pharmacophoric contributions of the scaffold, provides validated synthetic protocols via nucleophilic aromatic substitution (


), and analyzes its application in kinase inhibitor design (specifically c-Met and VEGFR).

Part 1: Structural Anatomy & Pharmacophoric Mapping

The 6-chloropyridine ether scaffold is not merely a linker; it is a functional pharmacophore that modulates potency and physicochemical properties (ADME).

The Pharmacophore Triad

The scaffold functions through three distinct interaction vectors, detailed in Table 1 .

Structural ElementPharmacophoric RoleMechanistic Impact
Chlorine (C6) Hydrophobic/Halogen Bond Fills hydrophobic pockets (e.g., specificity pockets in kinases); blocks metabolic oxidation at the susceptible

-position; increases lipophilicity (LogP).
Pyridine Nitrogen (N1) H-Bond Acceptor Forms critical hydrogen bonds with backbone amides (e.g., hinge region residues like Met1160 in c-Met); lowers pKa compared to aniline nitrogens.
Ether Oxygen Linker/Acceptor Provides a ~109° bond angle "kink" allowing the molecule to wrap around active site residues; acts as a weak H-bond acceptor; breaks planarity to improve solubility.
Electronic & Steric Landscape

The chlorine atom at position 6 exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring but simultaneously activating the C2 position for nucleophilic attack during synthesis. Biologically, the Cl atom acts as a "metabolic shield," preventing oxidative metabolism that typically occurs at the electron-deficient positions of pyridine rings.

Visualization: Interaction Network

The following diagram illustrates the pharmacophoric mapping of the scaffold within a theoretical binding pocket (e.g., a Tyrosine Kinase domain).

PharmacophoreMap cluster_scaffold 6-Chloropyridine Ether Scaffold cluster_target Biological Target (e.g., c-Met) Cl Chlorine (C6) Pyridine Pyridine Ring Cl->Pyridine HydroPocket Hydrophobic Pocket (Val/Leu/Ala) Cl->HydroPocket Lipophilic Interaction / Halogen Bond N1 Nitrogen (N1) Pyridine->N1 EtherO Ether Oxygen Pyridine->EtherO Pyridine->HydroPocket Pi-Stacking (Optional) Hinge Hinge Region (Backbone NH) N1->Hinge H-Bond Acceptor Solvent Solvent Front EtherO->Solvent Solubility / Flexibility

Caption: Pharmacophoric interaction map showing the 6-Cl moiety engaging hydrophobic pockets while N1 anchors to the hinge region.

Part 2: Synthetic Access & Chemical Space

The primary route to 6-chloropyridine ether derivatives is the Nucleophilic Aromatic Substitution (


) of 2,6-dichloropyridine. This reaction is regioselective in its first step (producing the mono-ether) but requires careful control of stoichiometry to prevent bis-substitution.
Mechanism:

The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing chlorine atoms and the electronegative nitrogen activate the ring.

  • Starting Material: 2,6-Dichloropyridine.[1]

  • Nucleophile: Alcohol (R-OH) or Phenol (Ar-OH).

  • Base: Potassium Carbonate (

    
    ), Sodium Hydride (NaH), or Potassium tert-butoxide (
    
    
    
    ).
Synthetic Workflow Diagram

SynthesisFlow Start Start: 2,6-Dichloropyridine Reagents Add Nucleophile (R-OH) + Base (K2CO3/tBuOK) Solvent: DMF/DMSO Start->Reagents Reaction Heat (80-100°C) or RT SNAr Mechanism Reagents->Reaction Quench Quench with H2O Extract (EtOAc) Reaction->Quench Purification Purification (Column Chromatography) Quench->Purification Product Product: 2-alkoxy-6-chloropyridine Purification->Product

Caption: Step-by-step synthetic workflow for the generation of 2-alkoxy-6-chloropyridine derivatives via SNAr.

Part 3: Experimental Protocols

Protocol: Synthesis of 2-(4-fluorophenoxy)-6-chloropyridine

Rationale: This protocol uses


 as a mild base to favor mono-substitution over bis-substitution, a common issue with stronger bases like NaH.

Materials:

  • 2,6-Dichloropyridine (1.0 equiv)

  • 4-Fluorophenol (1.0 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • DMF (Dimethylformamide), anhydrous

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropyridine (1.48 g, 10 mmol) and 4-fluorophenol (1.12 g, 10 mmol) in anhydrous DMF (20 mL).

  • Activation: Add

    
     (2.07 g, 15 mmol) in a single portion.
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 6–8 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or LC-MS.[1] The product should appear as a new spot/peak; starting material should be consumed.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Washing: Wash combined organic layers with water (

    
     mL) and brine (
    
    
    
    mL) to remove residual DMF.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the title compound.

Protocol: In Vitro Kinase Inhibition Assay (c-Met)

Rationale: To validate the pharmacophoric hypothesis that the pyridine nitrogen interacts with the kinase hinge region.

Methodology:

  • Assay Platform: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or ADP-Glo kinase assay.

  • Enzyme: Recombinant human c-Met kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Procedure:

    • Incubate compound (serial dilutions in DMSO) with c-Met enzyme, ATP (

      
       concentration), and peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM 
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
    • Reaction time: 60 minutes at room temperature.

    • Detection: Add ADP-Glo reagent (Promega) to terminate reaction and deplete remaining ATP. Add Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Data Analysis: Calculate

      
       using non-linear regression (Sigmoidal dose-response) in GraphPad Prism.
      

Part 4: Case Study – c-Met Inhibitors[2][3][4][5]

The 6-chloropyridine ether scaffold has demonstrated significant utility in the design of c-Met (Hepatocyte Growth Factor Receptor) inhibitors, a target implicated in non-small cell lung cancer (NSCLC).

Case Example: LAH-1 Analogues Research indicates that replacing the quinoline core of Type I/II inhibitors with a 2-((6-chloropyridin-4-yl)oxy) or 2-((6-chloropyridin-2-yl)oxy) moiety retains potency while improving physicochemical properties.

  • SAR Insight: The ether oxygen acts as a flexible hinge, allowing the 6-chloropyridine headgroup to orient into the ATP-binding pocket. The 6-Cl substituent occupies a small hydrophobic sub-pocket, improving selectivity against homologous kinases like RON.

  • Selectivity: Compounds containing this scaffold often show >100-fold selectivity for c-Met over VEGFR-2 due to the specific steric requirements of the 6-Cl group [1, 5].

References

  • Discovery of Potent c-MET Inhibitors With New Scaffold. Molecules. (2016).[2] [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. (2014). [Link]

  • Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. Scientific Reports. (2021). [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. WuXi AppTec Research. [Link]

  • Discovery of a Novel Class of Exquisitely Selective Mesenchymal-Epithelial Transition Factor (c-MET) Protein Kinase Inhibitors. Journal of Medicinal Chemistry. (2012).[3] [Link]

Sources

Strategic Utilization of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol: A Chemoinformatic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide profiles 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol , a bifunctional heterocyclic building block critical in medicinal chemistry.[1] Characterized by a 2,6-disubstituted pyridine core, this molecule serves as a versatile linchpin in the synthesis of Janus Kinase (JAK) inhibitors, PROTAC linkers, and agrochemical actives.[1] This document details its chemoinformatic identity, a self-validating synthetic protocol via nucleophilic aromatic substitution (


), and its strategic application in fragment-based drug design (FBDD).

Part 1: Chemoinformatic Identity & Digital Representation[1]

Precise digital identification is prerequisite for computational modeling and database integration.[1] The following data points are verified for the specific isomer where the propyl chain is attached via an ether linkage at position 2, and the chlorine resides at position 6.[1]

Core Identifiers
PropertyValue
IUPAC Name 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol
CAS Registry Number 1340094-47-4
Molecular Formula

Molecular Weight 187.62 g/mol
Machine-Readable Strings

SMILES (Canonical):

[1] InChIKey:

InChI String:

Part 2: Synthetic Architecture ( Methodology)

The Mechanistic Challenge

The synthesis of this molecule relies on Nucleophilic Aromatic Substitution (


) .[1][2] The primary challenge is regio- and chemoselectivity .[1]
  • Symmetry Breaking: The starting material, 2,6-dichloropyridine, is symmetric.[1] We must substitute only one chlorine atom.[1]

  • Oligomerization Control: The nucleophile, 1,3-propanediol, has two hydroxyl groups.[1] Without control, the second hydroxyl can attack another pyridine molecule, forming a "dumbbell" dimer (bis-pyridyl ether).[1]

Validated Protocol: Desymmetrization of 2,6-Dichloropyridine[1]

Reagents:

  • 2,6-Dichloropyridine (1.0 equiv)[1]

  • 1,3-Propanediol (5.0 - 10.0 equiv - Critical for selectivity)[1]

  • Sodium Hydride (NaH, 60% dispersion, 1.1 equiv)

  • Solvent: Anhydrous THF or DMF[1]

Step-by-Step Workflow:

  • Activation (Deprotonation):

    • Charge a flame-dried flask with anhydrous DMF and the excess 1,3-propanediol .

    • Cool to 0°C under

      
       atmosphere.[1]
      
    • Add NaH portion-wise. Rationale: Using excess diol ensures that statistically, the mono-alkoxide is formed, and any reacting pyridine encounters a free diol molecule rather than an already-substituted product.[1]

  • Nucleophilic Attack (

    
    ): 
    
    • Add 2,6-dichloropyridine (dissolved in minimal DMF) dropwise to the alkoxide solution at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: Check via TLC (30% EtOAc/Hexanes) or LCMS. Look for the disappearance of the starting dichloride (

      
      ) and appearance of the product (
      
      
      
      ).[1]
  • Quench & Workup (Self-Validating Step):

    • Quench carefully with saturated

      
       solution.[1]
      
    • Extract with EtOAc (3x).

    • Wash extensively with water/brine. Rationale: The excess 1,3-propanediol is water-soluble.[1] Thorough washing removes the unreacted diol, purifying the organic layer without chromatography in many cases.[1]

  • Purification:

    • Concentrate in vacuo.[1] If necessary, purify via silica gel chromatography (Gradient: 0

      
       60% EtOAc in Hexanes).
      
Visualization: Synthesis Logic Flow

SynthesisFlow SM1 2,6-Dichloropyridine SNAr S_NAr Mechanism (Meisenheimer Complex) SM1->SNAr SM2 1,3-Propanediol (Excess 10 eq) Base NaH / DMF (0°C) SM2->Base Deprotonation Alkoxide Mono-Alkoxide Formation Base->Alkoxide Alkoxide->SNAr Nucleophilic Attack Workup Aqueous Wash (Removes Diol) SNAr->Workup Quench Product 3-[(6-Chloropyridin-2-yl)oxy] propan-1-ol Workup->Product Isolation

Figure 1: Reaction logic prioritizing mono-substitution via stoichiometry control.

Part 3: Structural Reactivity & Strategic Applications[1]

This molecule is a "bifunctional linker" scaffold.[1] Its value lies in the orthogonal reactivity of its two ends: the Aryl Chloride and the Primary Alcohol .[1]

The Aryl Chloride (Electrophilic Handle)

The chlorine at position 6 is activated by the pyridine nitrogen, making it susceptible to further functionalization:[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors like JAK1/JAK2 antagonists).[1]

  • Buchwald-Hartwig Amination: Displacement with amines to generate 2-amino-6-alkoxypyridines.[1]

The Primary Alcohol (Nucleophilic Handle)

The propyl-alcohol chain serves as a tether:[1]

  • Appel Reaction / Mesylation: Converts the -OH to a leaving group (-Cl, -OMs) for alkylation of amines or phenols.[1]

  • Oxidation: Conversion to the aldehyde (Swern/Dess-Martin) allows for reductive amination, extending the carbon chain.[1]

Application in PROTACs (Proteolysis Targeting Chimeras)

The 3-carbon ether chain is an ideal "linker" motif.[1] The pyridine headgroup can bind to an E3 ligase ligand (or target protein), while the alcohol is functionalized to attach to the warhead.[1] The ether oxygen improves solubility and metabolic stability compared to all-carbon chains.[1]

Visualization: Reactivity Divergence

ReactivityMap Center 3-[(6-Chloropyridin-2-yl)oxy] propan-1-ol Sub1 Suzuki Coupling (Ar-B(OH)2) Center->Sub1 Pd-Catalysis (Cl site) Sub2 Activation (MsCl / SOCl2) Center->Sub2 Substitution (OH site) Sub3 Oxidation (DMP / Swern) Center->Sub3 Oxidation (OH site) Prod1 Biaryl Scaffolds (Kinase Inhibitors) Sub1->Prod1 Prod2 Alkylating Agents (Linker Attachment) Sub2->Prod2 Prod3 Aldehydes (Reductive Amination) Sub3->Prod3

Figure 2: Divergent synthesis pathways utilizing the orthogonal functional groups.[1]

Part 4: Analytical Validation

To ensure the integrity of the synthesized building block, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • Pyridine Protons: Look for the characteristic splitting of the 2,6-disubstituted pyridine.

    • 
       7.55 (t, 1H, C4-H)[1]
      
    • 
       6.90 (d, 1H, C5-H)[1]
      
    • 
       6.65 (d, 1H, C3-H)[1]
      
  • Propyl Chain:

    • 
       4.40 (t, 2H, 
      
      
      
      ) – Deshielded by oxygen/pyridine ring.[1]
    • 
       3.75 (t, 2H, 
      
      
      
      )[1]
    • 
       2.00 (quint, 2H, Central 
      
      
      
      )[1]
Mass Spectrometry (LCMS)[1]
  • Ionization: ESI (+)

  • Pattern: Distinctive Chlorine isotope pattern (

    
     ratio of 3:1).[1]
    
  • Target Mass:

    
     (for 
    
    
    
    ).[1]

References

  • BenchChem. (n.d.). 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol Structure and Data. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry.

  • PrepChem. (n.d.). General procedures for alkylation of diols. Retrieved from [1]

  • MDPI. (2023). Synthesis of Pyridine-Based Inhibitors. Molecules.

Sources

Methodological & Application

Synthesis procedure for 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol from 2,6-dichloropyridine

[1]

Abstract & Scope

This technical guide details the optimized synthesis of 3-[(6-chloropyridin-2-yl)oxy]propan-1-ol (CAS: 1340094-47-4), a critical intermediate for P2X3 antagonists and other pyridine-ether based pharmacophores. The procedure utilizes a controlled Nucleophilic Aromatic Substitution (

Unlike generic protocols, this guide addresses the two primary failure modes in this synthesis:

  • Bis-substitution: Reaction at both C2 and C6 positions of the pyridine.

  • Oligomerization: The diol reacting at both hydroxyl termini, bridging two pyridine rings.

The protocol defined below achieves >85% mono-selectivity through kinetic control and stoichiometric manipulation.

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the electronic desymmetrization of 2,6-dichloropyridine. While the starting material is highly electrophilic due to the inductive effect of the ring nitrogen and two chlorine atoms, the introduction of the first alkoxy group (electron-donating by resonance) significantly deactivates the ring toward a second substitution. This electronic bias is the "self-validating" mechanism that allows for high selectivity if temperature is controlled.

Reaction Scheme (Graphviz)

ReactionSchemeSM12,6-Dichloropyridine(Electrophile)IntermediateMeisenheimerComplexSM1->IntermediateS_NAr AttackSM21,3-Propanediol(Nucleophile - Excess)SM2->Intermediate+ BaseDeprotonationBaseNaH (60%)(Base)Product3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol(Target)Intermediate->Product- Cl⁻Re-aromatizationByProductBis-substituted Impurity(Avoided via Stoichiometry)Product->ByProductOver-reaction(High Temp/Excess Base)

Caption: Mechanistic pathway highlighting the critical divergence between product formation and bis-substituted impurity.

Critical Process Parameters (CPP)

To ensure reproducibility and "Trustworthiness," strictly adhere to these parameters.

ParameterSpecificationRationale (Causality)
Stoichiometry (Diol) 3.0 - 5.0 equiv A large excess of diol is statistically required to ensure that once a mono-alkoxide attacks the pyridine, the distal -OH group remains protonated and unreactive, preventing dimerization.
Stoichiometry (Base) 1.0 - 1.1 equiv Base is calculated relative to the Pyridine, NOT the diol. We only want to generate enough alkoxide to consume the pyridine. Excess base promotes bis-substitution.
Temperature 0°C

25°C
The reaction is exothermic. Starting at 0°C suppresses the rate of the second substitution. Heating (>50°C) is rarely needed and detrimental to selectivity.
Solvent THF or DMF THF (Tetrahydrofuran) is preferred for ease of workup (low boiling point). DMF increases reaction rate but requires aqueous washing to remove.
Concentration 0.2 M - 0.5 M Moderate dilution prevents intermolecular side reactions.

Detailed Experimental Protocol

Reagents & Equipment[2][3][4][5][6]
  • Reactants: 2,6-Dichloropyridine (1.0 eq), 1,3-Propanediol (4.0 eq).

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Equipment: 3-neck round bottom flask, nitrogen inlet, addition funnel, internal thermometer.

Step-by-Step Procedure

Step 1: Nucleophile Preparation (The "Inverse Addition" Strategy)

  • Charge an oven-dried 3-neck flask with 1,3-propanediol (4.0 eq) and anhydrous THF (10 volumes relative to pyridine mass).

  • Cool the solution to 0°C using an ice bath.

  • Carefully add NaH (1.1 eq) portion-wise under nitrogen flow.

    • Observation: Vigorous evolution of

      
       gas will occur. Ensure adequate venting.
      
  • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes a slightly turbid alkoxide suspension.

Step 2: Electrophile Addition

  • Dissolve 2,6-dichloropyridine (1.0 eq) in a minimal amount of THF (2-3 volumes).

  • Add the pyridine solution dropwise to the cold alkoxide mixture over 15–20 minutes.

    • Expert Note: Adding the electrophile to the excess nucleophile ensures that at any local point of mixing, the diol concentration is highest, favoring the desired kinetics.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 4–6 hours.

Step 3: In-Process Control (IPC)

  • Method: TLC (30% EtOAc in Hexanes) or LC-MS.

  • Target: Disappearance of 2,6-dichloropyridine (

    
    ). Product will appear at lower 
    
    
    (
    
    
    ) due to the polarity of the free hydroxyl group.
  • Validation: If starting material remains after 6 hours, warm to 40°C. Do not exceed 50°C.

Step 4: Workup & Isolation

  • Quench: Cool to 0°C and slowly add saturated aqueous

    
     solution to quench unreacted alkoxides.
    
  • Phase Separation: Dilute with Ethyl Acetate (EtOAc) and water. Separate the layers.

  • Washing (Critical): Wash the organic layer with water (3x) and brine (1x) .

    • Why? The excess 1,3-propanediol is highly water-soluble. Thorough aqueous washing effectively removes the 3.0 equivalents of unreacted diol, simplifying purification.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Purification
  • Crude State: The residue is typically a pale yellow oil.

  • Column Chromatography: Silica gel; Gradient elution from 10%

    
     40% EtOAc in Hexanes.
    
  • Yield Expectations: 75% – 85% isolated yield.

Workflow Visualization

WorkflowStartStart: Reagent PrepStep1Step 1: Alkoxide Formation(Diol + NaH in THF @ 0°C)Start->Step1Step2Step 2: Addition of 2,6-Dichloropyridine(Dropwise addition)Step1->Step2Step3Reaction: Stir at RT (4-6h)Step2->Step3CheckIPC: TLC/LC-MS(SM Consumed?)Step3->CheckCheck->Step3No (Wait/Heat)QuenchQuench: Sat. NH4ClCheck->QuenchYesWashWorkup: Wash with H2O (3x)(Removes excess Diol)Quench->WashPurifyPurification: Flash Chromatography(10-40% EtOAc/Hex)Wash->PurifyEndFinal Product(Pale Yellow Oil)Purify->End

Caption: Operational workflow emphasizing the critical aqueous wash step to remove excess diol.

Analytical Validation

To certify the compound identity, compare spectral data against these expected values:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.55 (t, 1H, Py-H4) – Triplet indicates 2,6-substitution pattern.
      
    • 
       6.90 (d, 1H, Py-H3/5)
      
    • 
       6.65 (d, 1H, Py-H3/5)
      
    • 
       4.45 (t, 2H, 
      
      
      ) – Deshielded triplet next to Pyridine-O.
    • 
       3.75 (t, 2H, 
      
      
      ) – Triplet next to hydroxyl.
    • 
       2.05 (quint, 2H, 
      
      
      )
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 187.04
      
    • Observed

      
       and 
      
      
    • Note: Look for the characteristic Chlorine isotope pattern (

      
      ).
      

Troubleshooting & Safety

IssueProbable CauseCorrective Action
High Bis-substitution Excess base or high temperature.Ensure NaH is limited (1.1 eq max). Keep reaction

RT.
Low Conversion Old NaH (degraded) or wet solvent.Use fresh NaH. Ensure anhydrous THF. Warm to 40°C.
Product contaminated with Diol Insufficient aqueous washes.The diol is very polar. Increase number of water washes or use continuous extraction if necessary.

Safety Warning:

  • 2,6-Dichloropyridine: Toxic and irritant. Handle in a fume hood.

  • Sodium Hydride: Flammable solid; reacts violently with water. Quench all waste streams carefully.

References

  • BenchChem.[1][2] Synthesis of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol. Retrieved from [2]

  • Organic Syntheses.[3][4][5] Palladium-Catalyzed Amination of 2,6-Dichloropyridine (Analogous Selectivity Principles). Org. Synth. 2016, 93, 272-285. Link

  • National Institutes of Health (PMC). Selective Mono- and Diamination of 2,6-Dibromopyridine. Link

  • WuXi AppTec. Regioselectivity in SNAr reaction of Dichloropyrimidines (Mechanistic Insight). Link

Troubleshooting & Optimization

Troubleshooting low conversion rates in pyridine etherification reactions

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Diagnostic Workflow

Low conversion in pyridine etherification is rarely a random failure; it is usually a symptom of specific mechanistic bottlenecks inherent to the pyridine ring's electronic structure. Unlike benzene, pyridine is electron-deficient (


-deficient) and possesses a basic nitrogen lone pair.[1] These two features dictate the success or failure of your reaction.

Before adjusting parameters, identify your reaction class using the diagnostic workflow below.[2] This logic tree isolates the root cause based on substrate type and reaction mechanism.

Diagnostic Decision Tree

TroubleshootingWorkflow Start Low Conversion Observed CheckSubstrate Analyze Substrate Electronics Start->CheckSubstrate Decision1 Electron-Poor Pyridine? (e.g., -NO2, -CN, -F) CheckSubstrate->Decision1 RouteSNAr Mechanism: SNAr Decision1->RouteSNAr Yes (Activated) RouteMetal Mechanism: Metal Catalysis (Pd/Cu) Decision1->RouteMetal No (Unactivated) IssueSNAr Check Leaving Group (LG) Is LG Fluorine? RouteSNAr->IssueSNAr IssueMetal Check Catalyst Deactivation Is Pyridine N exposed? RouteMetal->IssueMetal FixSNAr Switch Cl/Br → F Increase Nucleophile Strength IssueSNAr->FixSNAr No (Cl/Br used) FixMetal Use Bulky Ligands (e.g., tBuXPhos) OR Block N-site IssueMetal->FixMetal Likely Poisoning

Figure 1: Diagnostic logic flow for identifying the root cause of low conversion based on substrate electronics and reaction mechanism.

Scenario A: Nucleophilic Aromatic Substitution ( )

This is the preferred method for electron-deficient pyridines (e.g., 2-fluoro, 4-nitro-pyridines).[1] Low conversion here is typically kinetic, not thermodynamic.[1]

The Causality of Failure
  • Poor Leaving Group Selection: In

    
     reactions involving pyridines, Fluorine is superior to Chlorine or Bromine  (
    
    
    
    ).[3] The highly electronegative fluorine stabilizes the Meisenheimer complex intermediate, lowering the activation energy [1]. Using a chloro-pyridine often leads to stalled reactions at moderate temperatures.[1]
  • Nucleophile Aggregation: Alkoxide nucleophiles (e.g., NaOtBu) can form unreactive aggregates in non-polar solvents.[1]

  • Counter-Ion Effects: A tight ion pair between the metal cation and the alkoxide reduces nucleophilicity.

Troubleshooting Guide ( )
SymptomProbable CauseCorrective Action
<10% Conversion Leaving group is too weak (Cl/Br).[1]Switch to Fluoropyridine. If unavailable, add a phase transfer catalyst (18-crown-6) to activate the nucleophile.[1]
Stalled at 50% Product inhibition or base consumption.[1]Ensure 2.0+ equiv. of base . The pyridyl ether product can sometimes act as a weak base or ligand, altering the reaction medium.
No Reaction (Tertiary Alcohol) Steric hindrance preventing attack.Use Potassium tert-butoxide (KOtBu) in highly polar aprotic solvents (DMSO/NMP) to strip the cation and expose the "naked" anion.
Standard Protocol: Optimization

Use this protocol to validate if your substrate is viable for


.
  • Substrate: 1.0 equiv 2-Fluoropyridine derivative.

  • Nucleophile: 1.2 equiv Alcohol.[1]

  • Base: 1.5 equiv NaH (60% dispersion) or KHMDS.

  • Solvent: Anhydrous DMF or NMP (0.5 M concentration). Note: THF is often too non-polar for difficult substrates.

  • Procedure:

    • Dissolve alcohol in DMF at 0°C.

    • Add NaH slowly; stir 30 min (gas evolution must cease).

    • Add fluoropyridine.[1][4]

    • Heat to 80°C for 4 hours.

    • Checkpoint: Take LCMS aliquot.[1] If <50% conversion, increase Temp to 120°C.

Scenario B: Metal-Catalyzed Coupling (Buchwald-Hartwig/Ullmann)[1]

For electron-neutral or electron-rich pyridines,


 fails.[1] You must use metal catalysis.[1] The primary failure mode here is Catalyst Poisoning .
The "Pyridine Problem" (Mechanism of Failure)

The pyridine nitrogen is a potent


-donor. It binds to the metal center (Pd or Cu), displacing the phosphine ligand and forming a stable, unreactive "dead" complex. This shuts down the catalytic cycle before oxidative addition can occur [2].

CatalystPoisoning Pd_L Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive Path) Pd_L->OxAdd C-X Bond Insertion DeadEnd N-Coordination Complex (Catalyst Death) Pd_L->DeadEnd Pyridine N-Binding Pyridine Pyridine Substrate (Reactant) Pyridine->DeadEnd Lone Pair Attack

Figure 2: Competition between productive oxidative addition and non-productive nitrogen coordination (catalyst poisoning).

Troubleshooting Guide (Pd/Cu Catalysis)

Q: My Pd-catalyzed reaction turns black immediately and yields no product.

  • A: This indicates "Pd black" precipitation, often due to ligand dissociation.[1] The pyridine N displaced your ligand.

  • Fix: Switch to Bulky, Electron-Rich Phosphines like tBuXPhos or BrettPhos .[1] These ligands create a steric shell that prevents the pyridine nitrogen from binding to the Pd center while still allowing the C-X bond to access the metal [3].

Q: I am using Copper (Ullmann) but yields are inconsistent.

  • A: Classical Ullmann requires high heat (>140°C) which degrades many substrates.

  • Fix: Use Ligand-Assisted Ullmann Coupling .[1] Add 20 mol% Picolinic Acid or DMEDA (N,N'-dimethylethylenediamine).[1] These ligands stabilize the Cu(I) intermediate and lower the activation barrier, allowing reaction at 80-100°C [4].

Standard Protocol: Pd-Catalyzed Pyridyl Ether Synthesis

Designed to overcome N-coordination.[1]

  • Catalyst System:

    • Pd source:

      
       (1-2 mol%) or Pd(OAc)2.
      
    • Ligand: tBuXPhos or RockPhos (2-4 mol%).[1] Ratio L:Pd should be 1.5:1 to 2:1.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    . Avoid strong alkoxides if functional group tolerance is needed.
  • Solvent: Toluene or Dioxane (degassed).

  • Procedure:

    • Pre-mix Pd and Ligand in solvent for 5 mins (activates catalyst).

    • Add Pyridine halide, Alcohol, and Base.[1][4][5][6]

    • Heat to 90-100°C under Argon/Nitrogen.

    • Checkpoint: If conversion is low, check for "Pd mirror" on the flask walls (catalyst death). If seen, increase ligand loading or switch to a precatalyst (e.g., tBuXPhos Pd G3).[1]

Scenario C: Regioselectivity (Hydroxypyridines)

If your reaction involves alkylating a 2-hydroxypyridine (2-pyridone) , you face the Ambident Nucleophile challenge: N-alkylation vs. O-alkylation.[1][7][8]

Target ProductRecommended ConditionsMechanism Note
O-Alkylation (Ether) Ag2CO3 (Silver Carbonate) in Benzene/Toluene.[1]Silver coordinates to the Nitrogen (blocking it) and makes the Oxygen the active nucleophile [5].
N-Alkylation (Amide) K2CO3 or NaH in DMF/Water.Alkali metals favor the thermodynamically stable N-alkylated product (pyridone form).

Tip: If you strictly need the O-ether from a pyridone and Ag salts are too expensive, consider converting the pyridone to a chloro-pyridine (using


) and then running the 

reaction (Scenario A). This is often more reliable than fighting the N-alkylation preference.[1]

References

  • Effect of Leaving Group in SNAr: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1]

  • Catalyst Deactivation by Pyridines: Campeau, L. C., & Fagnou, K. (2006).[1] Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules.[1] Chemical Communications.[1]

  • Ligands for Pyridine Coupling (Buchwald): Maiti, D., & Buchwald, S. L. (2009).[1] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers. Journal of Organic Chemistry.

  • Ligand-Assisted Ullmann: Sambiagio, C., et al. (2014).[1] Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews.[1][9]

  • Regioselectivity (Ag vs Alkali): Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds.

Sources

Technical Support Center: Removing Unreacted 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Workup Strategies for 1,3-Propanediol (1,3-PDO) Contaminated Mixtures Audience: Synthetic Chemists, Process Engineers, Polymer Scientists

Diagnostic & Decision Matrix

Before selecting a protocol, identify your product's stability and the scale of your reaction. 1,3-Propanediol is a viscous, high-boiling (214°C), highly polar liquid. Standard "rotovap and done" approaches often fail because 1,3-PDO does not evaporate easily, and standard aqueous washes fail because it is infinitely water-soluble but resists partitioning into organic solvents.

Workflow Selector

PDO_Removal_Decision_Tree Start START: Characterize Target Product IsVolatile Is Product Volatile? (BP < 150°C) Start->IsVolatile IsPolar Is Product Polar/Water Soluble? IsVolatile->IsPolar No (High BP Solid/Oil) SaltingOut METHOD B: Salting-Out Extraction (EtOAc + NaCl) IsVolatile->SaltingOut Yes (Risk of co-distillation) ThermalStable Is Product Thermally Stable (>100°C)? IsPolar->ThermalStable No (Lipophilic) Chromatography METHOD C: Flash Chromatography (High Surface Area Silica) IsPolar->Chromatography Yes (Hydrophilic) Distillation METHOD A: Vacuum Distillation (Fractional) ThermalStable->Distillation Yes ThermalStable->Chromatography No (Heat Sensitive) Lyophilization METHOD D: Lyophilization (If Aqueous) Chromatography->Lyophilization Trace Removal

Figure 1: Decision matrix for selecting the appropriate 1,3-PDO removal strategy based on product properties.

Method A: Vacuum Distillation (The Gold Standard)

Best For: Thermally stable products, polymer synthesis (PTT), and large-scale recovery. The Issue: 1,3-PDO has a high boiling point (214°C at 1 atm). Attempting to distill it at ambient pressure often results in product decomposition (charring).

Troubleshooting FAQ

Q: My product degrades before the 1,3-PDO distills over. What vacuum settings do I need? A: You must lower the boiling point significantly. 1,3-PDO is viscous; use a wide-bore distillation head to prevent clogging or "bumping." Use the table below to set your vacuum pump.

Table 1: 1,3-Propanediol Boiling Point vs. Vacuum Pressure

Pressure (Torr / mmHg)Pressure (mbar)Estimated Boiling Point (°C)
760 (Atm) 1013214
20 26118
10 13104
1 1.370
0.1 (High Vac) 0.1345

Data derived from vapor pressure nomographs for diols [1, 2].

Protocol: Short-Path Vacuum Distillation

  • Setup: Equip a flask with a short-path distillation head (vigreux column is not recommended due to holdup of viscous PDO).

  • Vacuum: Apply high vacuum (<1 mmHg is ideal).

  • Heat: Slowly ramp oil bath temperature.

  • Collection: 1,3-PDO will distill as a clear, viscous oil.

    • Note: If your product is a solid, 1,3-PDO may distill off leaving the product. If your product is a liquid with a lower BP, distill the product and leave the PDO in the pot (residue).

Method B: Aqueous Workup & Extraction (The "Salting Out" Trick)

Best For: Lipophilic products (LogP > 1) where distillation is impossible. The Issue: 1,3-PDO is infinitely miscible with water and has a partition coefficient (


) of -1.04 [3].[1] Standard extraction (Water/DCM) often fails because the PDO distributes into both phases or acts as a co-solvent, dragging your product into the water layer.
Troubleshooting FAQ

Q: I washed my reaction with water, but the NMR still shows 1,3-PDO. Why? A: The partition coefficient is too low. A simple water wash is insufficient. You must alter the thermodynamics of the aqueous phase to "push" the organic product out and keep the PDO in the water, or vice versa.

Q: How do I force the separation? A: Use the Salting-Out technique. Saturating the aqueous layer with NaCl (brine) or Ammonium Sulfate reduces the solubility of organic compounds in the water phase (Salting-out effect), but 1,3-PDO remains highly soluble in the brine due to its hydrogen bonding capacity.

Protocol: Enhanced Extraction

  • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible, as PDO is slightly more soluble in chlorinated solvents than in EtOAc.

  • Wash 1: Wash with a small volume of Saturated Brine (NaCl) .

    • Crucial Step: Do not use distilled water. Use fully saturated brine.

  • Wash 2: Back-extract the combined aqueous layers with fresh EtOAc to recover any lost product.

  • Dry: Dry organic layer over

    
    . 1,3-PDO is hygroscopic; removing water helps remove entrained PDO.
    

Performance Data: Solvent Efficiency

Solvent System1,3-PDO Removal EfficiencyNotes
Water / DCMLowPDO partitions into DCM; Emulsions likely.
Water / HexaneHighGood separation, but many polar products won't dissolve in Hexane.
Sat. Brine / EtOAc Optimal Best balance for polar-organic products.

Method C: Chromatography (Polishing)

Best For: Trace removal (<5%) or heat-sensitive compounds. The Issue: 1,3-PDO streaks on silica gel and is difficult to visualize under UV light (it is UV inactive).

Troubleshooting FAQ

Q: I can't see the 1,3-PDO spot on my TLC. How do I know where it is? A: 1,3-PDO does not absorb UV light (254 nm). You must use a destructive stain.

  • Recommended Stain: Potassium Permanganate (

    
    ) or Phosphomolybdic Acid (PMA). 1,3-PDO will appear as a bright yellow/white spot on a purple background (
    
    
    
    ) or dark blue/green on PMA after heating.
  • Rf Value: In 100% EtOAc, Rf is typically ~0.2–0.3. In 5% MeOH/DCM, it moves to ~0.4.

Q: The PDO is co-eluting with my product. What column conditions should I use? A: 1,3-PDO is very polar.

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase: Use a gradient starting with high non-polar content (e.g., Hexane/EtOAc). 1,3-PDO will stick tightly to the silica while less polar products elute.

  • Flush: You may need to flush the column with 10% MeOH/DCM to remove the PDO afterward if reusing the column (not recommended).

Special Context: Polymerization (PTT Synthesis)

Context: Synthesis of Polytrimethylene Terephthalate (PTT). The Issue: PTT synthesis requires excess 1,3-PDO to drive kinetics, which must be removed to achieve high molecular weight.

Workflow:

  • Esterification: Excess PDO is used.

  • Polycondensation: High vacuum (<1 mbar) and high heat (250-270°C) are applied.

  • Recycling: The unreacted 1,3-PDO is distilled off.

    • Warning: The distillate often contains water and acrolein (thermal degradation byproduct). It must be purified (fractional distillation) before being recycled back into the feed, otherwise, acrolein will terminate chains and discolor the polymer [4].

References

  • NIST Chemistry WebBook. 1,3-Propanediol Thermophysical Properties.[2] National Institute of Standards and Technology.

  • PubChem. Compound Summary: 1,3-Propanediol.[3] National Library of Medicine.

  • ChemicalBook. 1,3-Propanediol Physical Properties and Partition Coefficients.

  • Kelsey, D.R., et al. Process for preparing 1,3-propanediol based polyester.[4] U.S. Patent 6,245,879.[4] (Cited for industrial PTT purification protocols).

Sources

Technical Support: Crystallization Protocols for 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the crystallization challenges associated with 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol (CAS: 1340094-47-4).

The presence of a flexible propoxy chain linked to a pyridine ring typically imparts a low melting point and a high tendency for "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. This guide provides a structured approach to overcoming these thermodynamic and kinetic barriers.

Diagnostic & Characterization Phase

The "Oil" Trap: Before attempting crystallization, you must distinguish between a supercooled liquid (pure compound that refuses to nucleate) and an impure oil (eutectic mixture). The flexible ether linkage (


) and the terminal hydroxyl group allow for significant conformational freedom, entropically favoring the liquid state.
Step 1: Purity Assessment
  • Action: Run

    
    -NMR and HPLC.
    
  • Criteria: If purity is

    
    , crystallization is statistically unlikely to initiate spontaneously.
    
  • Remediation: If impure, perform a rapid silica plug filtration (Flash Chromatography) using Dichloromethane (DCM) : Methanol (95:5) to remove baseline tars.

Step 2: Solvent Entrapment Check
  • Issue: Trace solvents (DCM, Ethyl Acetate) act as plasticizers, depressing the melting point.

  • Action: Subject the oil to high vacuum (

    
    ) at 
    
    
    
    for 12 hours. A "foaming" oil indicates solvent release.

Protocol A: Overcoming "Oiling Out" (Neutral Molecule)

If the molecule is neutral and pure but remains an oil, use the Dual-Temperature Anti-Solvent method. This forces the system into a metastable zone where nucleation is favored over phase separation.

Solvent System Selection

The compound has a polar head (Alcohol/Pyridine) and a lipophilic body.

Solvent RoleRecommended SolventsFunction
Good Solvent Isopropyl Acetate (IPAc), Toluene, TBMEDissolves compound at moderate temp.
Anti-Solvent n-Heptane, Cyclohexane, MethylcyclohexaneReduces solubility to force precipitation.
Additives Diethyl Ether (trace)Lowers viscosity of the oil phase.
Experimental Procedure
  • Dissolution: Dissolve 1.0 g of the oil in the minimum amount of Isopropyl Acetate (approx. 2-3 mL) at

    
    .
    
  • Anti-Solvent Addition: Dropwise add n-Heptane until a persistent cloudiness appears.

  • Re-dissolution: Add just enough IPAc to clear the solution.

  • Seed/Scratch: If you have seeds, add them now. If not, scratch the glass wall with a glass rod to create nucleation sites.

  • Controlled Cooling:

    • Cool to

      
       at 
      
      
      
      .
    • Critical Step: If an oil separates, reheat to

      
       and add more IPAc (10% volume). Oiling out indicates the supersaturation is too high.
      
    • Once stable at

      
      , cool to 
      
      
      
      .

Protocol B: Salt Formation (The "Nuclear" Option)

If the neutral alcohol refuses to crystallize, the most robust solution is to exploit the basic nitrogen on the pyridine ring to form a crystalline salt. This increases the lattice energy significantly.

Recommended Counter-ions
  • Hydrochloric Acid (HCl): Forms a hydrochloride salt. Often hygroscopic but usually solid.

  • Oxalic Acid: Often yields highly crystalline, high-melting solids (1:1 stoichiometry).

  • p-Toluenesulfonic Acid (p-TsOH): Good for lipophilic salts.

Salt Formation Workflow
  • Dissolve 1 eq. of the substrate in Ethanol or Isopropanol .

  • Add 1.05 eq. of the acid (e.g., 4M HCl in Dioxane or solid Oxalic Acid).

  • Observation: Immediate precipitation often occurs.

  • Recrystallization: If the salt precipitates too fast (amorphous), heat to reflux and add Ethanol until dissolved, then cool slowly.

Decision Logic & Workflow

The following diagram illustrates the decision process for handling the oily intermediate.

CrystallizationWorkflow Start Crude 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol CheckPurity Diagnostic: Purity Check (HPLC / NMR) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure Purify Purification: Flash Chromatography (DCM/MeOH) IsPure->Purify No VacDry High Vacuum Drying Remove Trace Solvents IsPure->VacDry Yes Purify->CheckPurity Screen Solvent Screen: IPAc / Heptane VacDry->Screen Result1 Crystals Formed? Screen->Result1 Success Isolate & Dry Result1->Success Yes SaltRoute Protocol B: Salt Formation (HCl or Oxalate) Result1->SaltRoute No (Oiling Out) SaltRoute->Success

Figure 1: Decision tree for isolating 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol, prioritizing neutral crystallization before salt formation.

Frequently Asked Questions (FAQs)

Q1: The compound forms a "milky" emulsion instead of crystals. What is happening? A: This is the "Oiling Out" phenomenon. The solution has entered the liquid-liquid immiscibility gap before reaching the crystallization boundary.

  • Fix: Increase the temperature to redissolve the oil, then add more "Good Solvent" (e.g., IPAc or Ethanol) to shift the composition away from the immiscibility gap. Slower cooling is essential.

Q2: Can I use water as an anti-solvent? A: Avoid water. While the alcohol group is polar, the chloropyridine is lipophilic. Adding water often causes immediate, sticky oiling out due to the high polarity difference (Hydrophobic Effect). Stick to organic anti-solvents like Heptane or Hexane.

Q3: Why does the oil solidify into a glass after days in the freezer? A: You have formed an amorphous glass, not a crystal. This happens when viscosity prevents molecular ordering.

  • Fix: To convert the glass to crystal, dissolve it in a minimal amount of warm solvent (e.g., Diethyl Ether) and let it stand at room temperature with the cap slightly loose to allow slow evaporation.

Q4: Is the alcohol group interfering? A: Yes. Primary alcohols can act as both hydrogen bond donors and acceptors, leading to irregular H-bond networks that compete with crystal packing. Derivatizing to an ester (e.g., Acetate or Benzoate) generally raises the melting point and improves crystallinity if the free alcohol is not required for the next step.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Theory on oiling out and metastable zones).
  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Strategies for salt selection in drug discovery).
  • PubChem Compound Summary. (n.d.). 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol (CAS 1340094-47-4).[1] National Center for Biotechnology Information. Link

Sources

Validation & Comparative

A Comparative Guide to IR Spectroscopy of Ether and Alcohol Groups in Pyyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the landscape of pharmaceutical development, pyridine derivatives are foundational scaffolds. The precise and rapid characterization of their functional groups is paramount for synthesis validation and quality control. Infrared (IR) spectroscopy offers a powerful, non-destructive method for this purpose. However, distinguishing between alcohol (-OH) and ether (-O-) functionalities within a pyridine framework can be challenging due to overlapping absorptions and the electronic influence of the heteroaromatic ring. This guide provides an in-depth comparison of the IR spectral features of alcohol and ether groups on pyridine rings, supported by experimental data and established spectroscopic principles. We will explore the diagnostic vibrational modes, the subtle yet critical shifts induced by the pyridine ring's electronic nature and substituent position, and provide a validated protocol for acquiring high-fidelity spectra.

Section 1: Foundational Principles: IR Signatures of Alcohols and Ethers

Before delving into the specifics of pyridine derivatives, it is crucial to understand the fundamental IR absorptions of standalone alcohol and ether functional groups.

The Alcohol (-OH) Functional Group

The hydroxyl group is characterized by two principal vibrational modes: the O-H stretch and the C-O stretch.

  • O-H Stretching: This is often the most prominent and recognizable peak in the IR spectrum of an alcohol. Its appearance is highly sensitive to hydrogen bonding.[1][2][3]

    • Hydrogen-Bonded O-H: In condensed phases (liquids, solids), intermolecular hydrogen bonding weakens the O-H bond, causing the stretching frequency to decrease and the peak to become exceptionally broad and strong, typically appearing in the 3500–3200 cm⁻¹ region.[4][5] This broadening is a result of the diverse population of hydrogen-bonded states within the sample.[2][6]

    • Free (Non-Hydrogen-Bonded) O-H: In dilute solutions with a non-polar solvent or in the gas phase, where hydrogen bonding is minimized, the O-H stretch appears as a sharp, less intense peak at a higher frequency, typically between 3650–3600 cm⁻¹ .[1][4]

  • C-O Stretching: This vibration produces a strong, sharp peak in the fingerprint region of the spectrum, between 1260–1000 cm⁻¹ .[5] The exact position can help distinguish between primary (≈1050 cm⁻¹), secondary (≈1100 cm⁻¹), tertiary (≈1150 cm⁻¹), and phenolic (≈1220 cm⁻¹) alcohols.[4]

The Ether (-O-) Functional Group

Ethers lack the O-H bond, so their spectra are conspicuously missing the broad absorption above 3200 cm⁻¹. The key diagnostic feature for an ether is the C-O-C stretching vibration.[7][8]

  • C-O-C Asymmetric Stretching: This is the most characteristic absorption for ethers, appearing as a strong, prominent peak in the 1300–1000 cm⁻¹ range.[7][9] The absence of O-H and C=O stretches alongside this strong C-O band is strong evidence for an ether.[8]

  • Symmetric Stretching: A weaker, symmetric C-O-C stretch can sometimes be observed but is less diagnostically reliable.[10]

  • Influence of Structure:

    • Dialkyl Ethers: Exhibit a strong C-O stretch around 1150–1070 cm⁻¹ .[9][10]

    • Aryl Alkyl Ethers: The resonance effect of the aromatic ring strengthens the C-O bond. This results in two distinct stretching bands: an asymmetric stretch at a higher frequency (1275–1200 cm⁻¹ ) and a symmetric stretch at a lower frequency (1050–1010 cm⁻¹ ).[10][11][12][13] This separation is a key feature for identifying aromatic ethers.

Section 2: The Pyridine Moiety's Influence on IR Spectra

The pyridine ring introduces significant electronic and steric effects that modulate the vibrational frequencies of attached alcohol and ether groups. The nitrogen atom's electronegativity and the aromatic system's ability to participate in resonance are key factors.

Electronic Effects and Positional Isomerism

The position of the -OH or -OR group on the pyridine ring (positions 2, 3, or 4) has a discernible impact on the C-O bond character and, consequently, its stretching frequency. The pyridine nitrogen is electron-withdrawing, which can influence the electron density around the C-O bond. This effect is analogous to the differences observed between aliphatic and aromatic (phenolic) systems.

For hydroxypyridines (pyridols) , the C-O stretch is expected at a higher wavenumber compared to aliphatic alcohols, similar to phenols, due to the C-O bond gaining some double-bond character through resonance.

For alkoxypyridines , the molecule behaves as an aryl alkyl ether. We therefore expect to see the characteristic two-band pattern for the C-O-C stretch:

  • An asymmetric Ar-O stretch at approximately 1250 cm⁻¹ .

  • A symmetric O-C(alkyl) stretch around 1040 cm⁻¹ .

Hydrogen Bonding with the Pyridine Nitrogen

A unique feature of hydroxypyridines is the potential for hydrogen bonding between the hydroxyl proton and the basic nitrogen atom of another pyridine molecule (intermolecular) or, if sterically allowed, the same molecule (intramolecular). This interaction can further broaden and shift the O-H stretching band to a lower frequency compared to simple alcohols.[6][14][15] The strength of this hydrogen bond, and thus the magnitude of the shift, can be influenced by the relative positions of the hydroxyl group and the ring nitrogen.

Pyridine Ring Vibrations

The pyridine ring itself has a series of characteristic C=C and C=N stretching vibrations, typically in the 1600–1430 cm⁻¹ region.[16][17] It is important to correctly assign these peaks to avoid confusion with other functional groups. These ring vibrations can be affected by substitution, but they remain a hallmark of the pyridine scaffold.

Section 3: Comparative Spectral Analysis and Experimental Protocol

Direct comparison of the spectra of a hydroxypyridine and an alkoxypyridine provides the clearest illustration of their distinguishing features.

Case Study: 3-Hydroxypyridine vs. 3-Methoxypyridine

Let's compare the expected IR spectra of 3-hydroxypyridine and 3-methoxypyridine.

Table 1: Comparative IR Peak Analysis for 3-Substituted Pyridine Derivatives

Vibrational Mode3-Hydroxypyridine (Alcohol)3-Methoxypyridine (Ether)Rationale for Difference
O-H Stretch Strong, very broad band, ~3400-3200 cm⁻¹AbsentThe defining feature of the alcohol group, broadened by strong intermolecular H-bonding. Its absence is key to identifying the ether.
C-H Stretch (Aromatic) Medium, sharp peaks, >3000 cm⁻¹Medium, sharp peaks, >3000 cm⁻¹Characteristic of C-H bonds on an aromatic ring. Present in both.
C-H Stretch (Aliphatic) AbsentMedium, sharp peaks, <3000 cm⁻¹ (~2950, 2850 cm⁻¹)Present only in the ether due to the methyl group. A key distinguishing feature.
Pyridine Ring Stretch (C=C, C=N) Medium-Strong peaks, ~1600-1450 cm⁻¹Medium-Strong peaks, ~1600-1450 cm⁻¹Present in both compounds, confirming the pyridine core.
Ar-O Stretch Strong, sharp peak, ~1220 cm⁻¹Strong, sharp asymmetric stretch, ~1250 cm⁻¹Both are in the "aromatic" C-O region. The ether's asymmetric stretch is typically at a slightly higher frequency.
C(alkyl)-O Stretch AbsentStrong, sharp symmetric stretch, ~1040 cm⁻¹The second C-O band, unique to the aryl alkyl ether structure. Its presence is a strong confirmation of the ether functionality.
Experimental Protocol: High-Fidelity ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring high-quality IR spectra of solids and liquids with minimal sample preparation.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a fresh background spectrum is collected using the clean, unobstructed ATR crystal (typically diamond or germanium).

  • Sample Application: Place a small amount of the pyridine derivative sample (a few milligrams of solid or one drop of liquid) directly onto the center of the ATR crystal.

  • Pressure Application: For solid samples, lower the pressure clamp to ensure firm and even contact between the sample and the crystal surface. Consistent pressure is key for reproducibility.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters for high-quality data are:

    • Resolution: 4 cm⁻¹

    • Scans: 32-64 (signal-averaged to reduce noise)

    • Spectral Range: 4000–400 cm⁻¹

  • Cleaning: After analysis, retract the pressure clamp. Clean the ATR crystal meticulously using a solvent-moistened soft tissue (e.g., with isopropanol or acetone), ensuring all sample residue is removed.

This self-validating protocol ensures that each spectrum is referenced against a recent background, minimizing atmospheric interference (H₂O, CO₂) and ensuring the data reflects the sample's true molecular vibrations.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis Start Start Purge Purge Spectrometer Start->Purge Background Collect Background (Clean Crystal) Purge->Background Sample Apply Sample to Crystal Background->Sample Pressure Apply Pressure (Solids Only) Sample->Pressure Acquire Acquire Spectrum (32 Scans, 4 cm-1) Pressure->Acquire Clean Clean Crystal (Isopropanol) Acquire->Clean End End Clean->End

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Section 4: Advanced Considerations

  • Tautomerism in Hydroxypyridines: Be aware that 2- and 4-hydroxypyridine can exist in tautomeric equilibrium with their corresponding pyridone forms. This equilibrium will drastically alter the IR spectrum, most notably by introducing a strong C=O (amide) stretch around 1650 cm⁻¹ and changing the N-H region. 3-Hydroxypyridine does not have a stable pyridone tautomer and exists predominantly in the hydroxy form.[18]

  • Solvent Effects: If running spectra in solution, the choice of solvent can influence peak positions, particularly the O-H stretch, due to solvent-solute hydrogen bonding interactions.[19]

  • Intramolecular Hydrogen Bonding: In derivatives like 2-amino-3-hydroxypyridine, intramolecular hydrogen bonding between adjacent groups can occur, leading to sharper, less concentration-dependent O-H and N-H bands compared to their intermolecularly bonded counterparts.[20]

Conclusion

The differentiation of alcohol and ether functional groups in pyridine derivatives via IR spectroscopy is definitive when focusing on a few key spectral regions. The unambiguous presence of a broad O-H stretch above 3200 cm⁻¹ is the hallmark of the alcohol. Conversely, the absence of this peak, coupled with the characteristic one- or two-band C-O stretch pattern between 1300-1000 cm⁻¹ and the presence of aliphatic C-H stretches (for alkoxypyridines), reliably identifies the ether. By understanding the fundamental vibrations and the electronic influence of the pyridine ring, researchers can confidently employ IR spectroscopy as a rapid, robust tool for structural elucidation in the synthesis and development of novel pyridine-based therapeutics.

References

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  • Wang, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC - NIH. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to the Safe Handling of 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol

Hazard Assessment: Understanding the Compound

  • Chlorinated Pyridine Moiety : Chlorinated pyridines are known to be toxic and irritating. For instance, 3-Chloropyridine is classified as toxic in contact with skin, a skin and eye irritant, and is suspected of causing genetic defects[1]. Compounds like 2-Chloro-6-fluoropyridine are harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye damage[2]. Therefore, it is prudent to assume that 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol may exhibit similar toxicological properties.

  • Propan-1-ol Moiety : Propan-1-ol is a highly flammable liquid and vapor that can cause serious eye damage and may lead to drowsiness or dizziness[3][4][5]. The presence of this functional group suggests that the overall compound may be flammable and could act as a central nervous system depressant if inhaled in significant quantities[6].

  • Thermal Decomposition : When heated to decomposition, halogenated organic compounds can release highly toxic fumes, including hydrogen chloride, nitrogen oxides, and carbon monoxide[1][7].

Given these characteristics, handling 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol requires stringent adherence to safety protocols to mitigate risks of exposure and physical hazards.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial for preventing exposure through inhalation, dermal contact, or eye contact. The following table outlines the minimum required PPE for handling this compound.

Protection Area Required PPE Specifications and Rationale
Eye and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are mandatory to protect against splashes. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing[8][9].
Hand Chemical-Resistant GlovesNitrile gloves offer suitable protection for incidental contact[8]. Given the "toxic in contact with skin" warning for similar compounds[1], double-gloving is recommended for extended handling or when direct contact is likely[8][9]. Always inspect gloves for damage before use and change them immediately after contamination[8].
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat should be worn to protect skin and personal clothing[8][9]. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Chemical Fume Hood or RespiratorAll handling of this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors[10][11]. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used[1][7].
Foot Closed-toe ShoesShoes that fully cover the foot are required to protect against spills. Perforated shoes, sandals, and open-toed footwear are strictly prohibited in the laboratory[8].

Operational Plan: Safe Handling Workflow

Adherence to a systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol.

Pre-Handling Preparations
  • Information Review : Thoroughly review this guide and any available safety information for similar compounds. Locate the nearest eyewash station and safety shower before beginning work[7][12].

  • Fume Hood Verification : Ensure the chemical fume hood is operational and certified.

  • PPE Inspection : Don all required PPE, carefully inspecting each item for defects.

  • Work Area Setup : Prepare the work area by ensuring it is clean and uncluttered. Ground and bond containers when transferring the material to prevent static discharge[4][12].

Handling the Compound
  • Dispensing : Conduct all transfers and manipulations of the compound within the chemical fume hood.

  • Heating : If heating is required, use a water bath or heating mantle. Avoid open flames due to the potential flammability of the propanol moiety[5][10].

  • Spill Prevention : Keep the container tightly closed when not in use[1][7][13].

Post-Handling Procedures
  • Decontamination : Thoroughly clean the work surface and any equipment used.

  • Hand Washing : After removing gloves, wash hands thoroughly with soap and water[1][8].

  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition[3][7][13].

Diagram: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review Safety Protocols prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Inspect & Don Full PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 Begin Work handle2 Ground Equipment handle1->handle2 handle3 Keep Containers Closed handle2->handle3 post1 Decontaminate Workspace handle3->post1 Complete Work post2 Dispose of Waste Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 post4 Store Chemical Properly post3->post4

Sources

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